molecular formula C10H14N2O3 B1320400 N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide CAS No. 926194-19-6

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide

Cat. No. B1320400
CAS RN: 926194-19-6
M. Wt: 210.23 g/mol
InChI Key: RMQJTRBHWFKEDY-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of an amino group attached to a methoxyphenyl ring and an acetamide moiety. These compounds are often intermediates or end products in the synthesis of pharmaceuticals and may possess biological activities, such as anticonvulsant or enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, and the formation of various bonds. For instance, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere is a step in the synthesis of a side chain for an anticancer drug . Another synthesis pathway involves the conversion of aromatic organic acids into esters, hydrazides, and then thiols, followed by a reaction with bromoacetamide in the presence of DMF and NaH . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide is characterized by the presence of amide groups and methoxy substituents. The crystal structure of one such compound reveals a linearly extended conformation with specific interplanar angles between amide groups . These structural features are crucial as they can influence the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are varied and include reduction, acetylation, and sulfatase treatment. For example, the synthesis of N-hydroxyacetaminophen involves the reduction of a nitro group to a hydroxylamine, followed by acetylation . These reactions are essential for creating the desired functional groups that confer the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, N-hydroxyacetaminophen is moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate is stable . The stability and solubility of these compounds can affect their pharmacokinetics and pharmacodynamics, which are critical factors in drug design and development.

Scientific Research Applications

Anthelminthic Properties

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a derivative of N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, exhibits significant anthelminthic properties. Studies have shown its effectiveness against nematodes, filariae, and cestodes in rodents, as well as against hookworms and large roundworms in dogs (Wollweber et al., 1979).

Catalytic Hydrogenation in Dye Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, related to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, is an important intermediate in the production of azo disperse dyes. A novel Pd/C catalyst developed for hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates high activity and selectivity (Zhang Qun-feng, 2008).

Constituent Amino Acids in Toxins

L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, which share structural similarities with N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, are key amino acids in AM-toxins. These compounds have shown potential for synthesis and resolution, contributing to the study of toxin structures (Shimohigashi et al., 1976).

Anticancer Properties

Compounds structurally related to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide have been synthesized and evaluated for their potential anticancer properties. Notably, some derivatives demonstrated significant cytotoxicity against various human leukemic cell lines, indicating potential as anticancer agents (Vinayak et al., 2014).

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate structurally similar to N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide, plays a crucial role in the natural synthesis of antimalarial drugs. Studies have explored its chemoselective monoacetylation, which is important for developing antimalarial therapeutics (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-5-7(11)3-4-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQJTRBHWFKEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588155
Record name N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926194-19-6
Record name N-(5-Amino-2-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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